

Analytical methods for characterizing 4-hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxycyclohexane-1-carboxamide

Cat. No.: B049354

[Get Quote](#)

An Application Note for the Comprehensive Characterization of **4-hydroxycyclohexane-1-carboxamide**

Introduction

4-hydroxycyclohexane-1-carboxamide is a bifunctional cyclic molecule containing both a hydroxyl and a primary amide group attached to a cyclohexane ring. As a derivative of cyclohexane, this compound and its analogs are of interest in medicinal chemistry and drug development due to their rigid, three-dimensional scaffold which can be exploited for precise interactions with biological targets.[1][2] The presence of hydrogen bond donors and acceptors in its structure suggests potential applications in the design of enzyme inhibitors or receptor ligands.[1] This application note provides a comprehensive guide with detailed protocols for the analytical characterization of **4-hydroxycyclohexane-1-carboxamide**, ensuring identity, purity, and structural integrity. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical techniques and parameters.

Property	Value	Source
IUPAC Name	4-hydroxycyclohexane-1-carboxamide	[3]
Molecular Formula	C ₇ H ₁₃ NO ₂	[3]
Molecular Weight	143.18 g/mol	[3]
Monoisotopic Mass	143.094628657 Da	[3]
CAS Numbers	1221724-30-6, 19556-97-9, 116941-10-7	[1][3][4]
Predicted XlogP	-0.3	[5]
Appearance	Solid (predicted)	[6]
SMILES	C1CC(CCC1C(=O)N)O	[3]

Note: The existence of multiple CAS numbers may correspond to different stereoisomers (cis/trans) or entries from various suppliers.

Analytical Methodologies: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for a full and unambiguous characterization. The following sections detail the rationale and protocols for each recommended technique.

Chromatographic Analysis for Purity and Quantification

Chromatography is employed to separate the analyte from impurities, degradation products, or starting materials.

Expertise & Experience: Due to its polarity and low volatility, Reversed-Phase HPLC (RP-HPLC) is the premier method for assessing the purity of **4-hydroxycyclohexane-1-carboxamide**. A C18 stationary phase provides excellent retention for such moderately polar compounds, while a gradient elution ensures that impurities with a wide range of polarities can

be effectively separated and detected. The molecule lacks a significant UV chromophore, necessitating detection at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs.

Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 μ m syringe filter before injection.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and flat baselines indicate good chromatographic performance. The use of a DAD

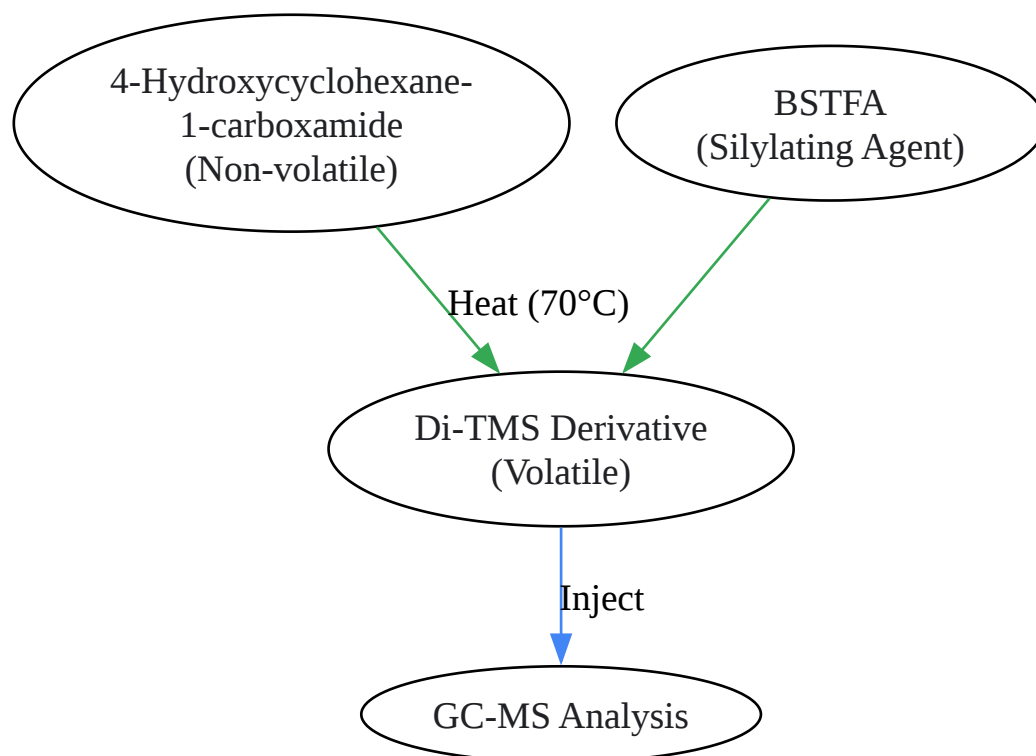
allows for peak purity analysis by comparing spectra across the peak, ensuring no co-eluting impurities are present.

Expertise & Experience: GC-MS is not directly applicable due to the low volatility of the analyte. However, it can be used as an orthogonal method after derivatization. Silylation is a common and effective derivatization technique that replaces active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability. [7] This allows the compound to be amenable to GC analysis and provides a unique mass spectrum for confirmation.

Experimental Protocol: GC-MS with Silylation

- Derivatization:
 - To ~1 mg of sample in a GC vial, add 200 μ L of Pyridine and 100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - Cap the vial tightly and heat at 70 $^{\circ}$ C for 60 minutes.
 - Allow the vial to cool to room temperature before injection.
- Instrumentation: A standard GC-MS system.
- GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent).
- Injector: Splitless mode, 250 $^{\circ}$ C.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Oven Program:
 - Initial temperature: 100 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 15 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Hold: 5 minutes at 280 $^{\circ}$ C.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-600.



[Click to download full resolution via product page](#)

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides direct evidence of the molecular structure, functional groups, and atomic connectivity.

Expertise & Experience: NMR is the most definitive technique for structural elucidation.[8] A combination of 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC) experiments can provide an unambiguous assignment of the entire molecular structure, including stereochemistry (cis/trans isomers). The choice of solvent is critical; DMSO- d_6 is often preferred as it allows for the clear observation of exchangeable protons (OH and NH_2).

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Experiments:
 - ¹H NMR: Acquire standard proton spectrum. Expected signals include broad singlets for the NH₂ and OH protons, a multiplet for the CH-O proton, a multiplet for the CH-C=O proton, and complex overlapping multiplets for the remaining cyclohexane ring protons.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include a carbonyl carbon (~175-180 ppm), a C-O carbon (~65-75 ppm), and several aliphatic carbons (~25-45 ppm).
 - DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
 - 2D COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivities within the cyclohexane ring.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

Trustworthiness: The combined data from these experiments should allow for the complete and self-consistent assignment of all atoms in the structure. For example, the proton identified as being attached to the hydroxyl-bearing carbon in the HSQC spectrum should show COSY correlations to its neighboring ring protons.

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule.^{[9][10]} The spectrum of **4-hydroxycyclohexane-1-carboxamide** is expected to be rich with characteristic absorption bands for the hydroxyl, primary amide, and alkane functionalities.

Experimental Protocol: FTIR-ATR

- Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Absorptions

Wavenumber (cm^{-1})	Functional Group	Vibration Type
~3350 (sharp) & ~3180 (sharp)	Primary Amide (R-CONH_2)	N-H Symmetric & Asymmetric Stretch
~3300 (broad)	Alcohol (R-OH)	O-H Stretch (H-bonded)
2950 - 2850 (strong)	Alkane (C-H)	C-H Stretch
~1640 (strong)	Primary Amide	C=O Stretch (Amide I)
~1600 (medium)	Primary Amide	N-H Bend (Amide II)
~1100 (medium)	Secondary Alcohol	C-O Stretch

Rationale: The simultaneous presence of the broad O-H stretch, the pair of N-H stretches, and the strong Amide I carbonyl peak provides definitive evidence for the core structure of **4-hydroxycyclohexane-1-carboxamide**.[\[9\]](#)[\[11\]](#)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic neutral losses.

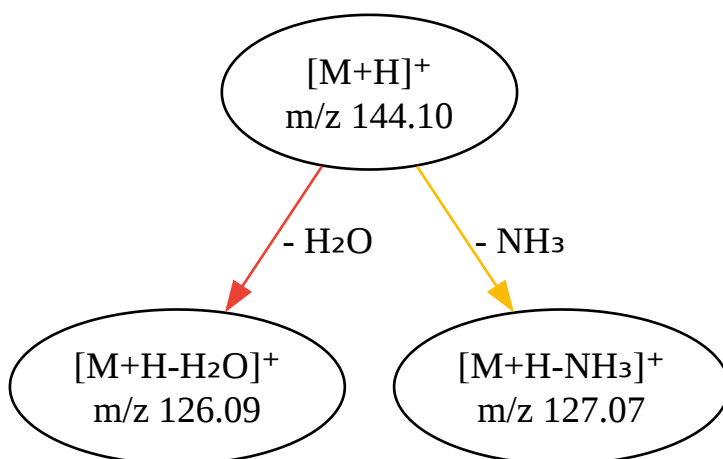
Experimental Protocol: LC-HRMS

- Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Sample Introduction: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly or via the HPLC method described in section 1.1.
- MS Conditions:
 - Ionization Mode: ESI, positive and negative modes.
 - Mass Range: m/z 50-500.
 - Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Perform MS/MS on the parent ion.

Expected Results:

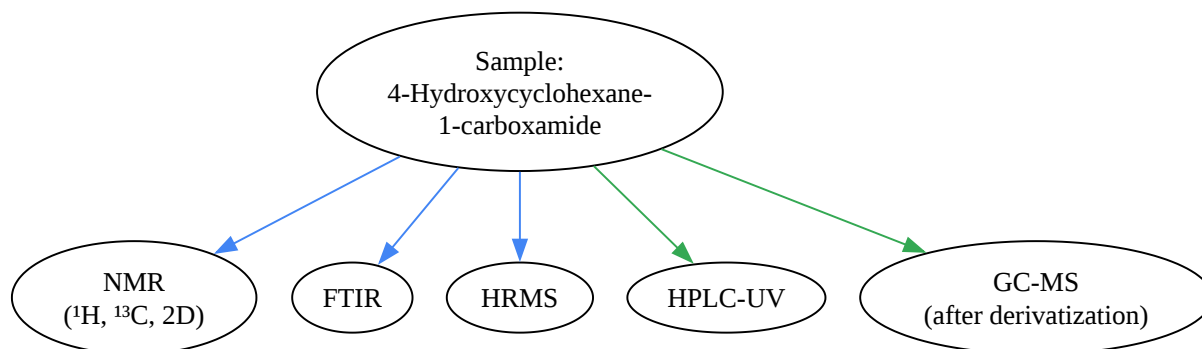
- ESI+: $[M+H]^+ = 144.1019$, $[M+Na]^+ = 166.0838$ ^[5]
- ESI-: $[M-H]^- = 142.0873$ ^[5]
- MS/MS Fragmentation: The primary fragmentation pathways for the $[M+H]^+$ ion would be the loss of water (H_2O , 18.01 Da) and ammonia (NH_3 , 17.03 Da).



[Click to download full resolution via product page](#)

Overall Analytical Workflow

The synergy of these techniques provides a robust and comprehensive characterization of **4-hydroxycyclohexane-1-carboxamide**.



[Click to download full resolution via product page](#)

References

- PubChem. (n.d.). **4-Hydroxycyclohexane-1-carboxamide**. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **4-hydroxycyclohexane-1-carboxamide** (C₇H₁₃NO₂).
- ChemBK. (2024). cis-4-Hydroxycyclohexane-1-carboxylic acid.
- Human Metabolome Database. (2022). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.
- PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (2015). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization.
- PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.
- Scribd. (n.d.). FTIR Results and Analysis.
- YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. TMP Chem.
- ResearchGate. (n.d.). Studying of Applications of Normal and Cyclic Amides Compounds.
- SIELC Technologies. (n.d.). Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column.
- Journal of the American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

- Chemistry LibreTexts. (2023). 21.7 Chemistry of Amides.
- PubMed. (2023). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease.
- Chromatography Today. (n.d.). Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000725).
- Analytical Chemistry. (1966). Gas Chromatographic Separation of Amines and Amides.
- PubChem. (n.d.). 4-Hydroxycyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Malaria World. (2024). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.
- University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Powers Group.
- ResearchGate. (2015). Is cyclohexane a suitable HPLC solvent? It can become solid under pressure.
- PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxycyclohexane-1-carboxamide | 116941-10-7 | REA94110 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Hydroxycyclohexane-1-carboxamide | C₇H₁₃NO₂ | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19556-97-9[(1S,4s)-4-hydroxycyclohexane-1-carboxamide]BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4-hydroxycyclohexane-1-carboxamide (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analytical methods for characterizing 4-hydroxycyclohexane-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049354#analytical-methods-for-characterizing-4-hydroxycyclohexane-1-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com